molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7

N-methylpiperidine-2-carboxamide

Cat. No.: B1609707
CAS No.: 53941-92-7
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-UHFFFAOYSA-N
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Description

N-methylpiperidine-2-carboxamide (NMP-2-C) is an organic compound that has been studied for its potential biomedical applications. NMP-2-C is a structural isomer of piperidine-2-carboxamide, which is a component of the anti-inflammatory drug ibuprofen. NMP-2-C has been studied as a potential therapeutic agent for a range of conditions, including inflammation, pain, and cancer. It has recently gained attention for its potential use in laboratory experiments to study the biochemical and physiological effects of NMP-2-C on various tissues and organs.

Scientific Research Applications

Catalytic Aminocarbonylation

N-methylpiperidine-2-carboxamide derivatives are utilized in catalytic aminocarbonylation processes. For example, in the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of biological importance, a palladium-catalyzed aminocarbonylation method is used. This process involves carbon monoxide insertions to achieve the desired products, demonstrating the compound's relevance in organic synthesis (Takács et al., 2007).

Synthesis of Repellents

Research has been conducted on the synthesis of new chiral piperidine analogs as arthropod repellents. These compounds are synthesized using a chiral Diels-Alder reaction, showing this compound derivatives' potential in developing effective insect repellents (Klun et al., 2003).

Antitumor Agents

This compound derivatives have been studied for their antitumor properties. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown significant antileukemic and anticancer activities, highlighting their potential in cancer therapy (Rewcastle et al., 1986).

DNA Binding Studies

Compounds with this compound sidechains have been synthesized for DNA-binding studies. Their interaction with DNA, particularly in the context of cancer research, is a key area of investigation. This includes studies on how these compounds can intercalate into DNA, which is important for understanding their potential therapeutic applications (He et al., 2008).

Chemical Synthesis

This compound derivatives are used in various chemical synthesis processes, such as in the preparation of carboxamides. This showcases their versatility and importance in synthetic chemistry, contributing to the development of new compounds and materials (Bald et al., 1975).

Properties

IUPAC Name

N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDIYRKGMNZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433677, DTXSID20902693
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53941-92-7
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-2-carboxamide
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Synthesis routes and methods

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (2.0 g) and 1.0 M methylamine in tetrahydrofuran (4 mL), to thereby give the title compound as an oily product (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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